molecular formula C22H27NO5 B13913706 (3R)-4-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}butanoicacid

(3R)-4-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}butanoicacid

Cat. No.: B13913706
M. Wt: 385.5 g/mol
InChI Key: HTZSKDKNNZPVMJ-GOSISDBHSA-N
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Description

(3R)-4-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}butanoic acid is a complex organic compound with a unique structure that includes a benzyloxy group, a tert-butoxycarbonyl-protected amino group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}butanoic acid typically involves multiple steps, including the protection of amino groups, formation of the benzyloxy group, and the construction of the butanoic acid backbone. Common synthetic routes may include:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the Benzyloxy Group:

    Construction of the Butanoic Acid Backbone: The butanoic acid backbone is constructed through a series of reactions, including aldol condensation, reduction, and oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes within the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the phenyl ring or the butanoic acid backbone.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(3R)-4-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-4-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylmethoxyphenyl)butanoic acid

InChI

InChI=1S/C22H27NO5/c1-22(2,3)28-21(26)23-18(14-20(24)25)13-16-9-11-19(12-10-16)27-15-17-7-5-4-6-8-17/h4-12,18H,13-15H2,1-3H3,(H,23,26)(H,24,25)/t18-/m1/s1

InChI Key

HTZSKDKNNZPVMJ-GOSISDBHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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